{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid
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Overview
Description
The compound “{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid” is a complex organic molecule. It contains a thiazolidine core, which is a heterocyclic compound containing both sulfur and nitrogen . The molecule also contains an acetic acid group, and a 4-methylphenyl group attached to the nitrogen atom .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: The compound has been synthesized through various methods. For instance, Dave et al. (2007) described a multi-step reaction sequence for preparing similar compounds, highlighting the complexity involved in synthesizing such molecules (Dave, Purohit, Akbari, & Joshi, 2007).
- Reactions with Other Compounds: Research by Rábarová et al. (2004) investigated the reactions of 5-arylfuran-2-carboxaldehydes with active methylene compounds, including thiazolidinones, under different conditions (Rábarová, Koiš, Lácová, & Krutošíková, 2004).
Biological Activities
- Antimicrobial Properties: A study by Trotsko et al. (2018) revealed that derivatives of thiazolidine-2,4-dione, similar to the compound , exhibited antibacterial activity against certain bacterial strains (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
- Anti-Inflammatory Potential: Research conducted by Nikalje et al. (2015) focused on the anti-inflammatory activity of thiazolidinone derivatives, highlighting the therapeutic potential of such compounds (Nikalje, Hirani, & Nawle, 2015).
- Analgesic and Antioxidant Activities: The work of Saied et al. (2019) on thiazolidinone derivatives demonstrated their significant antioxidant and anticancer activities, underscoring the diverse biological applications of these compounds (Saied, Kandeel, Abdelwahab, & Ahmed, 2019).
Mechanism of Action
Target of Action
The primary targets of {5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid are Mitogen-activated protein kinase 1 , Insulin receptor , and Insulin receptor substrate 1 . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism.
Mode of Action
This interaction could potentially alter the signaling pathways regulated by these proteins, resulting in changes at the cellular level .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of its targets. For instance, the Mitogen-activated protein kinase 1 is involved in the MAPK/ERK pathway, which regulates cell division and differentiation. The Insulin receptor and Insulin receptor substrate 1 are part of the insulin signaling pathway, which controls glucose metabolism
Properties
IUPAC Name |
2-[5-(4-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-7-2-4-8(5-3-7)13-10-11(17)14(6-9(15)16)12(18)19-10/h2-5,10,13H,6H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTBADZKVHGQJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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